1-ethyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine
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Overview
Description
1-ethyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine is a synthetic organic compound that features a benzimidazole core substituted with an ethyl group and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached through a nucleophilic substitution reaction using 4-(trifluoromethyl)benzyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole or benzyl groups.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-ethyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine
- 1-ethyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-thiol
Uniqueness
1-ethyl-N-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-amine is unique due to the specific combination of the benzimidazole core, ethyl group, and trifluoromethylbenzyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16F3N3 |
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Molecular Weight |
319.32 g/mol |
IUPAC Name |
1-ethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C17H16F3N3/c1-2-23-15-6-4-3-5-14(15)22-16(23)21-11-12-7-9-13(10-8-12)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |
InChI Key |
LIZFQHNRUTVLGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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